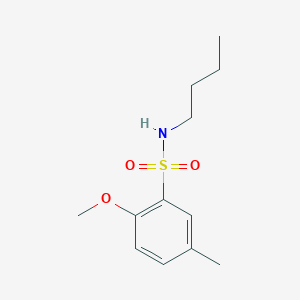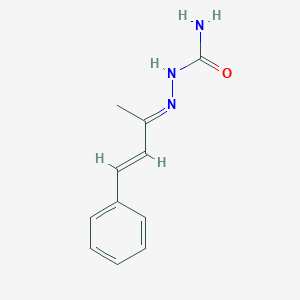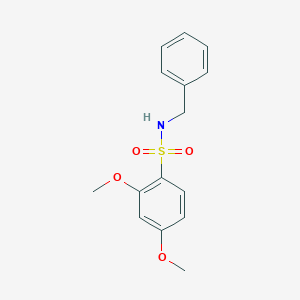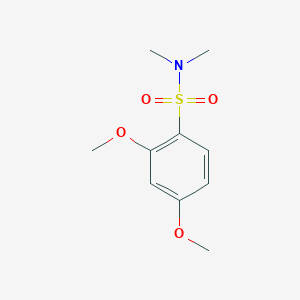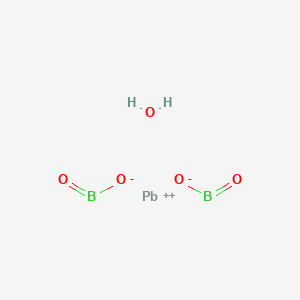
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as CMDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamides, which are known for their diverse pharmacological activities. CMDBS has been found to exhibit a range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of ion channels in the nervous system. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are important for the regulation of neuronal excitability. This modulation of ion channels may underlie the analgesic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anticonvulsant properties, this compound has been found to exhibit a range of other biological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been found to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide is its relatively simple synthesis, which allows for large-scale production. Additionally, the compound has been extensively studied in vitro, making it a well-characterized compound for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, which may lead to the development of more targeted therapies. Finally, the potential use of this compound for the treatment of neurodegenerative disorders such as Alzheimer's disease warrants further investigation.
Métodos De Síntesis
The synthesis of N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been found to have analgesic and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain and epilepsy.
Propiedades
Fórmula molecular |
C16H25NO3S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-13(2)16(11-15(12)20-3)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3 |
Clave InChI |
JUMSBGMWJWNLGH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCCC2)C |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)
